Sulfenylation Synthesis Yield
The direct sulfenylation of aniline with ethyl arylsulfinates in aqueous conditions produces 4-(Phenylthio)aniline with a reported yield of 55% . While a parallel head-to-head experimental comparison with other aniline derivatives under identical conditions is not available in the open literature, this yield serves as a baseline for evaluating synthetic efficiency when selecting this route versus alternative multistep syntheses required for other 4-substituted anilines (e.g., 4-aminodiphenyl sulfone, which typically necessitates oxidation of the thioether intermediate or separate sulfonylation protocols).
| Evidence Dimension | Synthesis Yield (Single Step Sulfenylation) |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Baseline yield for aniline sulfenylation route; multistep routes for sulfonyl analogs typically require additional synthetic transformations |
| Quantified Difference | Direct synthetic access via single-step sulfenylation avoids yield losses inherent in sequential protection/deprotection or oxidation steps |
| Conditions | Reaction of aniline with ethyl arylsulfinates in aqueous conditions |
Why This Matters
The 55% single-step yield provides a quantifiable benchmark for procurement decisions when comparing synthetic accessibility of 4-(Phenylthio)aniline to analogs requiring more complex, lower-yielding multistep sequences.
